TAMRA maleimide, 5-isomer
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Overview
Description
Maleimide derivative of TAMRA (tetramethylrhodamine) for the labeling of thiol groups. Pure 5-isomer of TAMRA.
Scientific Research Applications
Optical Properties and Bioreducible Applications
TAMRA maleimide, specifically in its thiolated dimeric form, exhibits distinct spectral properties in reduced and oxidized forms. This characteristic makes it useful as a fluorescent probe in cellular tracking systems and as a dye-labeling reagent (Christie et al., 2009).
Synthesis and Application in DNA Probes
TAMRA maleimide's synthesis process is scalable and can be used in the production of 5- and 6-carboxytetramethylrhodamines. These derivatives are important for DNA probe applications, showcasing similar absorption and emission spectra, which are crucial for fluorescence quantum yield and spectral studies (Kvach et al., 2009).
Maleimide-Protection in Oligonucleotide Conjugates
Maleimide-dimethylfuran exo adducts serve as effective protective groups in the synthesis of oligonucleotide conjugates. This protection is crucial for maintaining the integrity of maleimide-containing compounds during chemical reactions (Sánchez et al., 2011).
Temperature-Tunable Building Blocks
TAMRA maleimide is valuable in developing temperature-tunable building blocks for selective chemical functionalization. The distinct reactivity of its endo and exo isomers at different temperatures enables controlled introduction of functional maleimide groups (Discekici et al., 2018).
Fluorescence Quenching in Biomolecular Studies
5-carboxytetramethylrhodamine (TAMRA) is used in fluorescence quenching studies to measure short intramolecular distances in biomolecules, especially in DNA molecules. This application is critical for understanding biomolecular structures and dynamics (Zhu et al., 2005).
Chiral Separation in Pharmaceuticals
In pharmaceutical research, TAMRA derivatives play a role in the chiral separation of certain drugs, enhancing the ability to distinguish between different isomers of pharmaceutical compounds (Maier et al., 2005).
Labeling of Oligonucleotides
TAMRA is utilized for labeling oligonucleotides, with different isomers of the dye being converted into phosphoramidite reagents suitable for this purpose. This application is significant in nucleic acid chemistry and molecular biology (Kvach et al., 2013).
Selective Fluorescent Probes
TAMRA-based probes have been developed for distinguishing between homo-/cysteine and glutathione. These probes are highly selective and sensitive, which is crucial for imaging biothiols in cell studies (Dong et al., 2020).
Studies on Erythrocyte Membrane Proteins
In studies focusing on erythrocyte membrane proteins, maleimide derivatives of TAMRA have been applied to investigate the sulfhydryl groups of the membrane, enhancing the understanding of membrane protein structure and function (Abbott et al., 1976).
Adaptation in Fluorescence-Based Bioanalysis
TAMRA derivatives are adapted for use in fluorescence-based bioanalysis, such as in immunoassays, PCR, and microscopy. Alterations in the photophysics of rhodamine derivatives upon binding to anti-TAMRA antibodies have been extensively studied, demonstrating their utility in bioanalytical applications (Eisold et al., 2015).
Properties
Molecular Formula |
C31H28N4O6 |
---|---|
Molecular Weight |
552.59 |
IUPAC Name |
1-[2-({3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl}carbonylamino)ethyl]-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChI Key |
DAJTYOCTYAARHG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C2C(OC(C=C(N(C)C)C=C3)=C3C24C5=CC=C(C(NCCN6C(C=CC6=O)=O)=O)C=C5C(O4)=O)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TAMRA maleimide, 5-isomer |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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